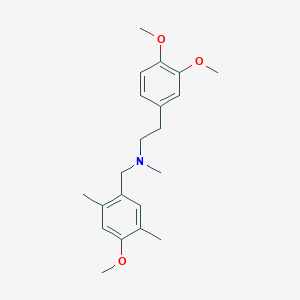![molecular formula C15H11FN4OS B5765531 N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea derivatives typically involves the reaction of 2-amino-4-substituted phenylthiazoles with phenylisocyanates. This process has been explored for a series of derivatives, showing a significant potential for anti-inflammatory activity through molecular docking interactions revealing traditional type II p38 kinase inhibitor interactions (Fatima et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic methods, including IR, (1)H NMR, and Mass spectral data. The structural elucidation reveals the orientation of amino groups and the significant role of intra- and intermolecular interactions in stabilizing the crystal structure, as demonstrated through quantum theory of atoms-in-molecules (QTAIM) approach and Hirshfeld surface analysis (El-Emam et al., 2020).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions that define their properties and applications. For example, the reaction of 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine with mercaptoacetic acid produces compounds with distinct conformational properties, indicating the versatility of thiadiazole compounds in chemical synthesis (Yin et al., 2008).
Physical Properties Analysis
The physical properties, including crystal structure and vibrational properties of thiadiazole derivatives, have been extensively studied. X-ray diffraction and vibrational spectroscopy, alongside quantum chemical calculations, provide insights into the compounds' stability and conformational dynamics. Such studies reveal the compounds' planarity and the mutual antiperiplanar conformation of carbonyl and thiourea groups, important for understanding their biological activities (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound derivatives include their reactivity and the nature of their interactions with biological targets. These properties are influenced by the presence of functional groups and their electronic effects, which can be exploited for designing compounds with specific biological activities. Studies on these derivatives highlight their potential as anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines and suggesting mechanisms of action such as inducing apoptotic cell death and blocking the cell cycle (Aghcheli et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives and 1,3,4-thiadiazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . The presence of the fluorophenyl and thiadiazol groups could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been shown to disrupt processes related to dna replication, which could inhibit the replication of both bacterial and cancer cells .
Result of Action
Similar compounds have shown potential cytotoxic properties, indicating that they may induce apoptosis (programmed cell death) in cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-12-9-5-4-8-11(12)13-19-20-15(22-13)18-14(21)17-10-6-2-1-3-7-10/h1-9H,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHFQPUMCDVFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5765448.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzothiazole](/img/structure/B5765455.png)


![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)
![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)

![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)


![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)